Methyl 4-[(2-chloroethyl)thio]butanoate
Description
Methyl 4-[(2-chloroethyl)thio]butanoate is a sulfur-containing organochlorine compound characterized by a thioether linkage (-S-) between a 2-chloroethyl group and a butanoate ester moiety. However, its specific properties and applications remain less documented compared to structurally related compounds.
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
methyl 4-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C7H13ClO2S/c1-10-7(9)3-2-5-11-6-4-8/h2-6H2,1H3 |
InChI Key |
YAXIQRWFYVJOFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCSCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize methyl 4-[(2-chloroethyl)thio]butanoate, we compare its chemical attributes with analogs sharing functional groups or structural motifs.
Bis(2-Chloroethyl)Sulfide (Mustard Gas)
- Structure : Contains two 2-chloroethyl groups connected by a sulfur atom.
- Reactivity: Highly electrophilic due to the sulfonium ion formation upon hydrolysis, leading to DNA alkylation and cytotoxicity.
- Toxicity: Mustard gas is a potent vesicant and carcinogen, whereas this compound’s ester group likely mitigates acute toxicity by altering bioavailability.
2-Chloro-1-[(2-Chloroethyl)Thio]Ethane
- Structure : Features a thioether linkage between two chloroethyl groups.
- Stability: The absence of an ester group in this compound increases its susceptibility to nucleophilic attack compared to this compound.
- Applications : Primarily studied for isotopic labeling (e.g., ¹⁴C) in tracer experiments , unlike the ester derivative, which may have broader synthetic utility.
Ethyl 3-[(2-Chloroethyl)Thio]Propanoate
- Structural Differences: Shorter carbon chain (propanoate vs. butanoate) and ethyl ester vs. methyl ester.
- Physicochemical Properties :
- Boiling Point : Ethyl derivatives generally exhibit higher boiling points due to increased molecular weight.
- Solubility : Methyl esters are typically more polar, enhancing aqueous solubility compared to ethyl analogs.
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicity Profile |
|---|---|---|---|---|
| This compound | C₇H₁₁ClO₂S | 202.68 | ~220 (estimated) | Low acute toxicity (est.) |
| Bis(2-chloroethyl)sulfide | C₄H₈Cl₂S | 159.08 | 217–220 | Extreme (vesicant) |
| 2-Chloro-1-[(2-chloroethyl)thio]ethane | C₄H₈Cl₂S | 159.08 | ~200 | Moderate (alkylating agent) |
| Ethyl 3-[(2-chloroethyl)thio]propanoate | C₇H₁₃ClO₂S | 196.69 | ~235 | Low (est.) |
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